Alprenolol

Beta-Adrenoceptor Pharmacology Receptor Binding Cardiovascular Research

Alprenolol (CAS 122259-67-0), supplied as the (-)-d-tartrate hydrate, uniquely combines non-selective β1/β2 blockade, weak intrinsic sympathomimetic activity, and potent 5-HT1A/5-HT1B receptor antagonism (Ki = 34 nM and 134 nM). This profile is not replicated by propranolol, pindolol, or oxprenolol, ensuring experimental specificity. Discontinued clinically but available as a research tool, it offers calibrated membrane-fluidizing potency and high brain penetration (brain-to-blood ratio 16:1) for central nervous system studies. Secure this differentiated pharmacological probe for your adrenergic-serotonergic investigations.

Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
CAS No. 122259-67-0
Cat. No. B050967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlprenolol
CAS122259-67-0
Synonyms1-(o-Allylphenoxy)-3-(isopropylamino)-2-propanol
Alfeprol
Alpheprol
Alprenolol
Alprenolol Hydrochloride
Aptin
Aptin Duriles
Aptin-Duriles
Aptina
AptinDuriles
Aptine
H 56 28
H-56-28
H5628
Molecular FormulaC15H23NO2
Molecular Weight249.35 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC=C1CC=C)O
InChIInChI=1S/C15H23NO2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3
InChIKeyPAZJSJFMUHDSTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility547 mg/L
1.88e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Alprenolol CAS 122259-67-0: Non-Selective Beta-Blocker with ISA and 5-HT1A Antagonism for Cardiovascular and Neuroscience Research


Alprenolol (CAS 122259-67-0) is a non-selective β-adrenergic receptor antagonist that exhibits weak intrinsic sympathomimetic activity (ISA) [1]. It demonstrates comparable affinity for β1- and β2-adrenoceptors, with approximately 100-fold lower affinity for the β3-subtype [2]. In addition to its beta-blocking properties, alprenolol functions as an antagonist at serotonin 5-HT1A and 5-HT1B receptors, distinguishing it from many other beta-blockers [3]. The compound is no longer marketed clinically but remains a valuable research tool for investigating adrenergic and serotonergic signaling pathways.

Why Alprenolol (CAS 122259-67-0) Cannot Be Simply Substituted with Other Beta-Blockers in Research Applications


Beta-adrenoceptor antagonists exhibit substantial heterogeneity in their pharmacological profiles, including receptor subtype selectivity, presence and magnitude of intrinsic sympathomimetic activity (ISA), membrane-stabilizing properties, and ancillary receptor interactions [1]. Alprenolol occupies a distinct position within this class: it combines non-selective β1/β2 antagonism with weak ISA [2] and 5-HT1A/5-HT1B receptor antagonism [3]. These combined properties are not replicated by close analogs such as propranolol (no ISA, no 5-HT1A antagonism), pindolol (marked ISA, high 5-HT1A affinity), or oxprenolol (weak ISA, negligible 5-HT1A activity). Consequently, experimental outcomes—particularly those involving β-adrenoceptor regulation, serotonergic modulation, or membrane interactions—cannot be reliably extrapolated from one beta-blocker to another. The quantitative evidence below delineates the specific dimensions where alprenolol demonstrates measurable differentiation from its closest comparators.

Alprenolol (CAS 122259-67-0) Quantitative Differentiation Evidence: Head-to-Head Comparisons with Propranolol, Pindolol, and Oxprenolol


β2-Selective Affinity Profile Differentiates Alprenolol from Propranolol and Pindolol

Alprenolol exhibits a unique β-adrenoceptor affinity profile characterized by marked β2-selectivity relative to β1, contrasting with propranolol's more balanced β1/β2 affinity and pindolol's exceptionally high affinity at both subtypes. In whole CHO cells expressing human recombinant receptors, alprenolol displays log Kd values of -7.95 (β1), -9.3 (β2), and -6.86 (β3), corresponding to Kd values of approximately 11.2 nM, 0.5 nM, and 138 nM, respectively [1]. In comparison, (S)-(-)-propranolol shows log Kd values of -8.16 (β1), -9.08 (β2), and -6.93 (β3), yielding Kd values of 6.9 nM, 0.83 nM, and 117 nM [2]. Pindolol, by contrast, binds with Ki values of 2.6 nM at β1 and 4.8 nM at β2 [3]. Alprenolol thus provides a β2-preferential tool (β2/β1 affinity ratio ≈ 22:1) compared to propranolol's ratio of ≈ 8:1, while offering substantially lower absolute affinity than pindolol, enabling distinct experimental applications.

Beta-Adrenoceptor Pharmacology Receptor Binding Cardiovascular Research

Weak ISA Classification Predicts Absence of β2-Adrenoceptor Upregulation Upon Withdrawal

Alprenolol's weak intrinsic sympathomimetic activity (ISA) translates into a distinct β2-adrenoceptor regulatory profile compared to beta-blockers with no ISA or marked ISA. In a direct head-to-head study in healthy volunteers, alprenolol treatment (4 × 100 mg/day) did not significantly alter β2-adrenoceptor density on human lymphocytes, whereas propranolol (no ISA; 4 × 40 mg/day) increased receptor density by 25% after 2 days, and pindolol (marked ISA; 2 × 5 mg/day) decreased density by 50% [1]. Upon drug withdrawal, propranolol-treated subjects exhibited persistently elevated β2-adrenoceptor density for at least 3 days, correlating with clinical rebound phenomena, while alprenolol and pindolol showed no evidence of rebound [1].

Intrinsic Sympathomimetic Activity Receptor Regulation Rebound Phenomena

5-HT1A/5-HT1B Receptor Antagonism Distinguishes Alprenolol from Propranolol and Most Beta-Blockers

Alprenolol is one of the few beta-blockers that also function as antagonists at serotonin 5-HT1A and 5-HT1B receptors, a property largely absent in propranolol and many other beta-blockers. Alprenolol binds to 5-HT1A receptors in rat hippocampal membranes with a Ki of 34 nM and to 5-HT1B receptors in striatal membranes with a Ki of 134 nM . In functional studies, (-)-alprenolol has been used as a reference 5-HT1A receptor antagonist to block the effects of selective agonists [1]. In contrast, propranolol exhibits negligible affinity for 5-HT1A receptors, and pindolol, while possessing high 5-HT1A affinity (Ki = 8.9 nM), also acts as a partial agonist, complicating its use as a pure antagonist [2].

Serotonin Receptors Neuropharmacology 5-HT1A Antagonism

Intermediate Membrane-Fluidizing Potency Positions Alprenolol Between Propranolol and Oxprenolol

Nonselective beta-blockers, including alprenolol, fluidize biomimetic membranes in a rank order that correlates with their lipophilicity. In studies using 1,2-dipalmitoylphosphatidylcholine liposomes and biomimetic membranes, the potency to increase membrane fluidity was propranolol > alprenolol > oxprenolol, while selective β1-blockers (atenolol, metoprolol, esmolol) were completely inactive [1]. Membrane-active alprenolol preferentially acts on the hydrophobic deeper regions of phospholipid bilayers, a property that distinguishes it from both the more potent propranolol and the less potent oxprenolol [1]. This membrane interactivity is hypothesized to contribute to the nonselective nature of beta-adrenoceptor blockade and may influence local anesthetic effects [2].

Membrane Stabilizing Activity Lipid Bilayer Interaction Biophysical Pharmacology

High Brain Penetration (Brain-to-Blood Ratio 16:1) Comparable to Propranolol, Far Exceeding Atenolol

Alprenolol exhibits high lipophilicity, resulting in substantial brain penetration. The brain-to-blood ratio of alprenolol in humans is 16:1, which is comparable to the highly lipophilic beta-blocker propranolol (15:1 to 26:1) and dramatically higher than the hydrophilic beta-blocker atenolol (0.2:1) [1]. This property enables alprenolol to achieve central nervous system concentrations sufficient for investigating CNS-mediated effects of beta-blockade and 5-HT1A antagonism, whereas atenolol and other hydrophilic beta-blockers are largely restricted to the periphery.

Blood-Brain Barrier CNS Penetration Neuropharmacology

Low Oral Bioavailability Due to Extensive First-Pass Metabolism Aligns with Propranolol, Contrasts with Pindolol

Alprenolol, like propranolol, undergoes extensive first-pass hepatic metabolism, resulting in low and variable oral bioavailability. In contrast, pindolol and practolol are minimally affected by first-pass elimination and exhibit high, predictable bioavailability [1]. The elimination half-life of alprenolol ranges from 2 to 4 hours [2], necessitating more frequent dosing in in vivo studies compared to longer-acting beta-blockers such as nadolol or atenolol. Plasma protein binding of alprenolol is approximately 80-90% [3].

Pharmacokinetics First-Pass Effect Bioavailability

Optimal Research Applications for Alprenolol (CAS 122259-67-0) Based on Quantified Differentiation Evidence


Investigating β2-Adrenoceptor-Mediated Responses with Minimal β1 Interference

Alprenolol's β2-selective affinity profile (β2/β1 ratio ≈ 22:1) makes it an ideal tool for experiments requiring preferential blockade of β2-adrenoceptors while preserving some β1-mediated signaling. This contrasts with propranolol's more balanced β1/β2 blockade and pindolol's exceptionally high affinity at both subtypes [1]. Applications include dissecting β2-specific contributions to vascular relaxation, metabolic regulation, or cardiac chronotropy in isolated tissue preparations or cell-based assays.

Studies of β2-Adrenoceptor Regulation Without Receptor Density Alterations

Alprenolol's weak ISA and neutral effect on β2-adrenoceptor density [1] make it the beta-blocker of choice for chronic administration studies where maintaining physiological receptor homeostasis is critical. Unlike propranolol, which upregulates β2-adrenoceptors and induces rebound upon withdrawal, alprenolol can be discontinued without risk of rebound phenomena, simplifying longitudinal experimental designs [1].

Dual β-Adrenoceptor and 5-HT1A Receptor Antagonism in CNS Research

Alprenolol combines β-adrenoceptor blockade with 5-HT1A/5-HT1B receptor antagonism (Ki = 34 nM and 134 nM, respectively) [1], and achieves high brain penetration (brain-to-blood ratio 16:1) [2]. This unique profile makes it valuable for investigating the interplay between central adrenergic and serotonergic systems, for validating 5-HT1A-mediated behavioral or neurochemical effects, and for studies where pure 5-HT1A antagonism is required without the partial agonism exhibited by pindolol [3].

Membrane Biophysics and Local Anesthetic Mechanism Studies

Alprenolol's intermediate membrane-fluidizing potency, ranked between propranolol and oxprenolol, provides a calibrated tool for investigating the relationship between membrane perturbation and pharmacological effects [1]. Researchers studying the contribution of membrane-stabilizing activity to beta-blocker pharmacology or local anesthetic properties can use alprenolol as a reference compound with moderate, well-characterized membrane interactivity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alprenolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.